2,5-Dibromo-4-fluorobenzyl bromide
Description
2,5-Dibromo-4-fluorobenzyl bromide is a halogenated aromatic compound with the molecular formula C₇H₄Br₂F and a molecular weight of 267.87 g/mol. Its structure consists of a benzene ring substituted with bromine atoms at positions 2 and 5, a fluorine atom at position 4, and a benzyl bromide group (CH₂Br) at position 1. This compound is primarily used in organic synthesis as an alkylating agent or intermediate for cross-coupling reactions due to the reactivity of its bromine substituents .
Properties
Molecular Formula |
C7H4Br3F |
|---|---|
Molecular Weight |
346.82 g/mol |
IUPAC Name |
1,4-dibromo-2-(bromomethyl)-5-fluorobenzene |
InChI |
InChI=1S/C7H4Br3F/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 |
InChI Key |
KNZGQUQTKSNBCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Br)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Halogenated Benzyl Bromides
Structural and Physical Properties
The table below compares key properties of 2,5-dibromo-4-fluorobenzyl bromide with structurally related compounds:
Key Observations:
- Molecular Weight: The target compound has a significantly higher molecular weight than mono-halogenated analogs (e.g., 4-fluorobenzyl bromide) due to the two bromine atoms.
- Substituent Effects: Bromine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to fluorine-substituted analogs.
Nucleophilic Substitution:
The benzyl bromide group (CH₂Br) in all compounds facilitates SN₂ reactions , but substituents influence reactivity:
- 2,5-Dibromo-4-fluorobenzyl bromide : Bromine at positions 2 and 5 creates a strong electron-withdrawing effect, increasing the electrophilicity of the benzyl carbon and enhancing SN₂ reactivity compared to 4-fluorobenzyl bromide .
Cross-Coupling Reactions:
Bromine substituents enable participation in Suzuki-Miyaura or Ullmann couplings :
- The target compound’s two bromine atoms allow sequential functionalization, offering synthetic versatility absent in mono-brominated analogs like 2-bromo-4-fluorobenzyl bromide.
Stability and Crystallography
While direct data on 2,5-dibromo-4-fluorobenzyl bromide is unavailable, comparisons with related bromides (e.g., 2-[(naphthalen-2-yl)methyl]isothiouronium bromide) suggest:
- Ionic interactions (e.g., N–H⋯Br hydrogen bonds in isothiouronium salts) stabilize crystal structures, but this is less relevant for neutral benzyl bromides .
- Stability : Brominated compounds are generally more moisture-sensitive than fluorinated ones due to bromine’s lower bond dissociation energy.
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